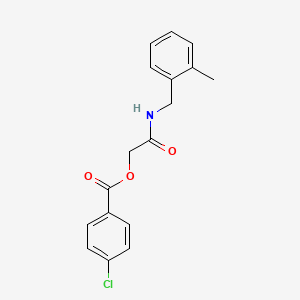

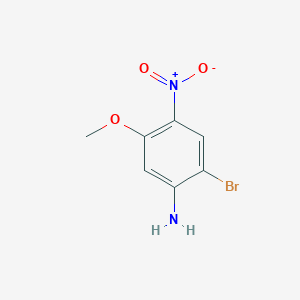

4-氯苯甲酸2-((2-甲基苄基)氨基)-2-氧代乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" is a chemical entity that has not been directly studied in the provided papers. However, related compounds and structural analogs have been investigated, which can provide insights into the potential properties and reactivity of the compound . For instance, studies on similar benzyl derivatives and chlorobenzoates suggest that the compound may exhibit interesting conformational, electronic, and solubility characteristics .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenacyl bromides with substituted benzoic acids in the presence of a base such as potassium or sodium carbonate in a dimethylformamide (DMF) medium at room temperature . This method could potentially be adapted for the synthesis of "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction studies . These methods could be employed to determine the structure of "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" as well. Computational methods like HF and DFT could be used to predict the vibrational wavenumbers, molecular geometry, and electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on related benzyl derivatives and chlorobenzoates. For example, the presence of the amino group and the ester functionality suggests that the compound could participate in reactions typical of amides and esters, such as hydrolysis, amidation, and esterification . The chloro substituent may also allow for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties such as solubility can be estimated based on studies of structurally similar compounds. For instance, the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been determined, and such data can provide a baseline for understanding the solubility behavior of "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" . The chemical properties, including stability and reactivity, can be analyzed through NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization .

科学研究应用

动态动力学拆分和不对称合成

围绕4-氯苯甲酸2-((2-甲基苄基)氨基)-2-氧代乙酯的科学研究导致了新型合成方法的发展,特别是在动态动力学拆分和不对称合成领域。Sugiyama 等人 (2003) 的一项著名研究展示了一种伴随分子内酯交换的新型动态动力学拆分,该拆分用于从丝氨醇衍生物不对称合成 4-羟甲基-2-恶唑烷酮。此过程涉及使用中间体,如 2-氯乙基 (2S)- 和 2-氯乙基 (2R)-3-羟基-2-[(αR)-α-甲基苄基]氨基丙基碳酸酯,通过分子内酯交换和环化作用导致高非对映异构体过量。该方法强调了 4-氯苯甲酸 2-((2-甲基苄基)氨基)-2-氧代乙酯衍生物在促进复杂有机转化方面的潜力,为合成具有显着收率和选择性的旋光活性化合物提供了一条途径 (Sugiyama 等人,2003)。

酯化和锚定技术

该化合物的结构也有助于改进肽合成中的酯化和锚定技术。Sieber (1987) 的研究展示了一种使用 2,6-二氯苯甲酰氯将 Fmoc-氨基酸酯化到 4-烷氧基苄醇聚苯乙烯的便捷方法。这种方法减轻了常见的副反应,如与其他试剂经常遇到的消旋化和二肽形成。此类进展不仅改进了肽的合成,还扩展了 4-氯苯甲酸 2-((2-甲基苄基)氨基)-2-氧代乙酯衍生物在肽化学领域中的用途,促进了更高效和更可靠的合成途径 (Sieber,1987)。

属性

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12-4-2-3-5-14(12)10-19-16(20)11-22-17(21)13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWRBXLGZNMVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)